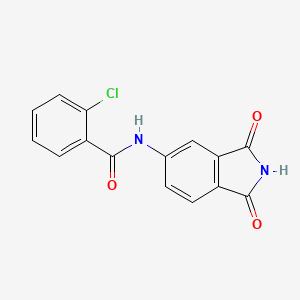

2-chloro-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide

Beschreibung

Eigenschaften

IUPAC Name |

2-chloro-N-(1,3-dioxoisoindol-5-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClN2O3/c16-12-4-2-1-3-10(12)14(20)17-8-5-6-9-11(7-8)15(21)18-13(9)19/h1-7H,(H,17,20)(H,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWTCLSCODSHZGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 1,3-dioxoisoindoline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

2-chloro-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Such as amines and thiols for substitution reactions.

Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of isoindole compounds exhibit promising anticancer properties. Specifically, 2-chloro-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide has been studied for its ability to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. Studies have shown that compounds with similar structures can induce apoptosis in various cancer cell lines, suggesting a potential mechanism for therapeutic intervention .

Enzyme Inhibition

The compound has also been investigated for its role as an enzyme inhibitor. Enzymes such as proteases and kinases are crucial in many biological processes, including cell signaling and metabolism. By inhibiting these enzymes, 2-chloro-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide may provide a pathway for developing drugs that modulate these critical processes .

Materials Science

Polymer Synthesis

In materials science, the compound can be utilized in the synthesis of novel polymers with enhanced properties. The incorporation of isoindole derivatives into polymer matrices can improve thermal stability and mechanical strength. This application is particularly relevant in the development of advanced materials for aerospace and automotive industries .

Sensors and Electronics

There is growing interest in using organic compounds like 2-chloro-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide in electronic applications. Its unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research shows that incorporating such compounds can enhance the efficiency and stability of these devices .

Biochemistry

Biological Assays

The compound has been employed in various biological assays to study its interaction with biomolecules. Its ability to bind to proteins or nucleic acids can be leveraged to understand biochemical pathways better and develop assays for drug screening .

Drug Delivery Systems

Recent studies have explored the use of 2-chloro-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide in drug delivery systems. By modifying its structure to enhance solubility and bioavailability, researchers aim to create more effective delivery mechanisms for therapeutic agents .

Case Studies

Wirkmechanismus

The mechanism of action of 2-chloro-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues, their substituents, molecular weights, and applications:

Biologische Aktivität

2-chloro-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

- Molecular Formula: C10H7ClN2O3

- Molecular Weight: 238.63 g/mol

- CAS Number: 36715-17-0

The biological activity of 2-chloro-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide is primarily attributed to its interaction with various cellular targets. Studies suggest that it may act as an inhibitor of certain enzymes involved in cancer progression and inflammation. Specifically, it has been shown to modulate the production of cytokines such as TNF-alpha and IL-1, which are critical in inflammatory responses and tumor growth regulation .

Anticancer Activity

Recent research indicates that compounds similar to 2-chloro-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide exhibit significant anticancer properties. For example:

- In vitro studies demonstrated that benzamide derivatives can inhibit cell proliferation in various cancer cell lines, including breast and lung cancers .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies found that it exhibits moderate antibacterial activity against several strains of bacteria, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values ranged from 15.6 to 500 μg/mL for different derivatives .

Case Study 1: Anticancer Efficacy

A study published in MDPI reported the synthesis and biological evaluation of several benzamide derivatives, including 2-chloro-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide. The results indicated that these compounds significantly inhibited the growth of cancer cells in vitro. Specifically, compound 10a demonstrated an inhibition rate of 84.4%, outperforming standard treatments like pyraclostrobin .

Case Study 2: Cytokine Modulation

Another study explored the immunomodulatory effects of isoindole derivatives on cytokine production. The findings suggested that these compounds could enhance IL-10 production while inhibiting pro-inflammatory cytokines like TNF-alpha, indicating their potential use in treating inflammatory diseases .

Data Table: Biological Activities Summary

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2-chloro-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via amide bond formation between 2-chlorobenzoyl chloride and 5-amino-1,3-dioxoisoindoline. A base such as triethylamine in anhydrous dichloromethane at 0–5°C is typically used to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity. Yield optimization may involve adjusting stoichiometry (1:1.2 molar ratio of amine to acyl chloride) and reaction time (4–6 hours) .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

- Methodology :

- NMR : ¹H/¹³C NMR in deuterated DMSO to confirm substituent positions and amide bond formation.

- Mass Spectrometry (HRMS) : ESI-HRMS to verify molecular ion peaks and isotopic patterns consistent with chlorine presence.

- X-ray Crystallography : Single-crystal X-ray diffraction (using SHELX software for refinement) to resolve the isoindole and benzamide conformations. Crystallization in DMSO/water mixtures at 4°C is recommended .

Q. How can researchers validate the compound’s purity and stability under experimental conditions?

- Methodology :

- HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>95%).

- Stability Studies : Incubate the compound in PBS (pH 7.4) or cell culture media at 37°C for 24–48 hours, followed by LC-MS to detect degradation products.

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reported anticancer activity, and how can contradictory data across studies be resolved?

- Methodology :

- Target Identification : Use kinase profiling assays (e.g., Eurofins KinaseProfiler) to screen for inhibition of cancer-related kinases (e.g., EGFR, BRAF).

- Apoptosis Assays : Flow cytometry (Annexin V/PI staining) to quantify apoptosis in cancer cell lines (e.g., MCF-7, A549).

- Data Reconciliation : Cross-validate results using orthogonal methods (e.g., Western blot for caspase-3 activation) and control for batch-to-batch compound variability .

Q. How does the chloro-substituted benzamide moiety influence binding affinity to cyclooxygenase (COX) enzymes?

- Methodology :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the chloro-benzamide group and COX-2’s hydrophobic pocket (PDB ID: 5KIR). Key residues (e.g., Val349, Tyr355) may form van der Waals contacts.

- Enzyme Inhibition Assays : Measure IC50 values via fluorescence-based COX-2 inhibition kits (Cayman Chemical), comparing results to celecoxib as a positive control .

Q. What computational approaches are suitable for predicting the compound’s ADMET properties?

- Methodology :

- In Silico Tools : SwissADME for predicting solubility (LogP), bioavailability, and CYP450 interactions.

- Toxicity Prediction : ProTox-II to assess hepatotoxicity and mutagenicity risks.

- Validation : Compare predictions with in vitro Caco-2 permeability assays and hepatic microsomal stability tests .

Key Considerations for Researchers

- Structural Analogues : The dioxoisoindole moiety enhances π-π stacking with aromatic enzyme residues, while the chloro group improves lipophilicity (clogP ~2.5) for membrane penetration .

- Contradictory Bioactivity : Variations in reported IC50 values may arise from differences in assay conditions (e.g., ATP concentration in kinase assays) or cell line genetic backgrounds. Standardize protocols using CLSI guidelines.

- High-Throughput Screening : Fragment-based crystallography (e.g., Diamond Light Source) can identify binding hotspots for rational derivatization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.